Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic derived from streptomycin. [, ] It is classified as a bactericidal antibiotic due to its ability to kill bacteria. [] Its primary role in scientific research stems from its ability to inhibit bacterial growth, making it a valuable tool in various biological studies. [, , ]
Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic derived from streptomycin. It exhibits bactericidal properties by interfering with bacterial protein synthesis, making it effective against a range of gram-positive and gram-negative bacteria, as well as Mycobacterium species. This compound is utilized in various scientific studies, particularly those involving aminoglycoside uptake and immunology.
Dihydrostreptomycin sulfate is synthesized from streptomycin through a reduction process. It is primarily used in veterinary medicine for treating bacterial infections in food-producing animals and has applications in microbiological research.
Dihydrostreptomycin sulfate belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their mechanism of action, which involves binding to the ribosomal subunits of bacteria, thereby inhibiting protein synthesis.
The synthesis of dihydrostreptomycin involves several key steps:
Technical details include the use of specific solvents and reagents that facilitate the reduction and condensation processes, ensuring high yields of the desired antibiotic form .
Dihydrostreptomycin sulfate has the molecular formula . Its structure includes multiple amino groups and a complex glycosidic linkage that contributes to its biological activity.
Dihydrostreptomycin undergoes various chemical reactions typical of aminoglycosides, including:
Technical details regarding these reactions include the specific conditions under which they occur (e.g., pH levels, temperature) and the resulting changes in biological activity .
The primary mechanism of action for dihydrostreptomycin sulfate involves binding to the 30S ribosomal subunit of bacterial ribosomes. This binding leads to:
Data indicates that dihydrostreptomycin sulfate can inhibit processes such as beta-galactosidase induction in Escherichia coli, illustrating its impact on metabolic pathways .
Dihydrostreptomycin sulfate has several scientific uses:
Dihydrostreptomycin sulfate originated from the groundbreaking discovery of streptomycin in 1943, isolated as a fermentation product of the soil actinomycete Streptomyces griseus by Selman Waksman's team [1] [9]. This represented the first aminoglycoside antibiotic with demonstrated efficacy against Gram-negative bacteria and, critically, Mycobacterium tuberculosis. Streptomycin's rapid clinical adoption revolutionized tuberculosis (TB) treatment, transitioning it from a terminal illness to a manageable condition. Its bactericidal mechanism – irreversible binding to the S12 protein of the bacterial 30S ribosomal subunit – inhibited protein synthesis and caused misreading of the genetic code, proving effective against aerobic Gram-negative pathogens beyond TB [1] [7].
Agricultural applications quickly followed medical use. Streptomycin and its derivative, dihydrostreptomycin sulfate, became vital tools against devastating plant bacterial diseases. Key early applications included:
Table 1: Early Bacterial Disease Targets of Streptomycin/Dihydrostreptomycin Sulfate [1] [9]
Application Domain | Pathogen/Disease | Impact |
---|---|---|
Human Medicine | Mycobacterium tuberculosis | First effective TB treatment, reduced mortality |
Human Medicine | Gram-negative bacteria (e.g., Brucella, Yersinia pestis) | Treatment of brucellosis, plague, select cases of endocarditis |
Agriculture | Erwinia amylovora (Fire blight) | Protected apple and pear orchards |
Agriculture | Bacterial pathogens of rice, stone fruits, tobacco | Reduced crop losses in economically significant plants |
The derivation of dihydrostreptomycin (DHS) from streptomycin represented an early effort in antibiotic optimization. The chemical modification involved the catalytic hydrogenation of the streptomycin molecule, specifically reducing the aldehyde group (-CHO) in the streptose ring to a primary alcohol (-CH₂OH) [1] [9] [10]. This seemingly minor alteration yielded dihydrostreptomycin sulfate (C₂₁H₄₁N₇O₁₂ · xH₂SO₄), with a molecular weight of 583.6 g/mol for the base and 1457.3 g/mol for streptomycin sesquisulfate [1] [9].
The primary motivations for this structural modification and subsequent clinical/agricultural adoption included:
Table 2: Key Structural and Functional Differences: Streptomycin vs. Dihydrostreptomycin Sulfate [1] [9] [10]
Property | Streptomycin | Dihydrostreptomycin Sulfate |
---|---|---|
Chemical Structure | Aldehyde group (-CHO) in streptose ring | Aldehyde reduced to primary alcohol (-CH₂OH) |
Molecular Formula (Base) | C₂₁H₃₉N₇O₁₂ | C₂₁H₄₁N₇O₁₂ |
Molecular Weight (Base) | 581.6 g/mol | 583.6 g/mol |
Stability (pH) | Stable pH 2-9, degrades in strong acids/alkalis | Stable pH 3-7, more resistant to alkaline degradation |
Core Mechanism of Action | Binds 16S rRNA (30S ribosome), inhibits protein synthesis, causes misreading | Identical mechanism to Streptomycin |
Primary Early Advantage Claimed | N/A | Perceived reduced vestibular toxicity |
Despite initial promise, dihydrostreptomycin sulfate's clinical and agricultural utility was significantly curtailed by two major factors: the emergence of widespread resistance and the confirmation of severe, irreversible toxicity.
Consequence and Withdrawal: The combination of significant resistance and the risk of irreversible, devastating ototoxicity led to the near-complete abandonment of dihydrostreptomycin sulfate in human medicine by the latter half of the 20th century. Streptomycin, despite its vestibular toxicity, remained preferable due to the lower incidence of deafness. Regulatory agencies worldwide withdrew or severely restricted its approval for systemic human use. Its use persists in very limited veterinary contexts and niche agricultural applications under strict regulation, but it is no longer a mainstream therapeutic agent for human bacterial diseases [3] [10].
Table 3: Key Factors Contributing to the Decline of Dihydrostreptomycin Sulfate [1] [2] [3]
Factor | Mechanism/Evidence | Consequence |
---|---|---|
Target Site Resistance (rpsL mutations) | Mutations in S12 ribosomal protein (e.g., Lys43Arg) reduce drug binding affinity | High-level resistance in M. tuberculosis and other pathogens |
Enzymatic Inactivation (ANT, APH enzymes) | Plasmid-borne genes encode adenyltransferases/phosphotransferases modifying drug structure | Rapid horizontal spread of resistance among Gram-negative bacteria |
Irreversible Cochleotoxicity | Selective destruction of cochlear outer hair cells (base->apex); ROS generation & NMDA activation | Profound, permanent sensorineural hearing loss; primary driver for clinical withdrawal |
(Lesser) Vestibular Toxicity | Damage to vestibular hair cells (Type I in cristae periphery) | Balance disorders (ataxia, vertigo), often permanent |
Nephrotoxicity | Accumulation in renal proximal tubules, causing tubular necrosis | Acute kidney injury, typically reversible but complicates dosing |
Neuromuscular Blockade | Inhibition of Ca²⁺ uptake & ACh release/binding at neuromuscular junctions | Muscle weakness, potential respiratory paralysis (esp. with anesthesia/MG) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7